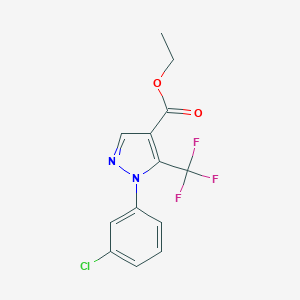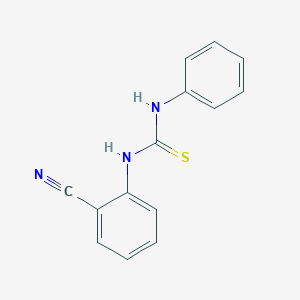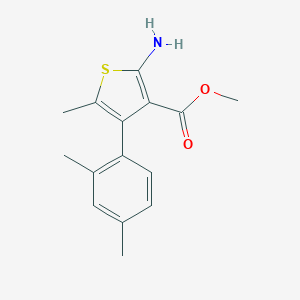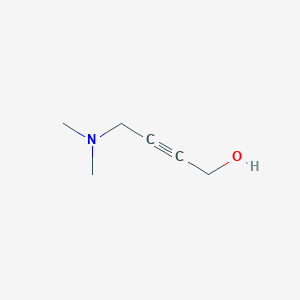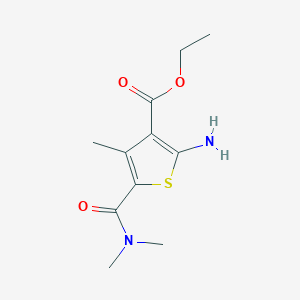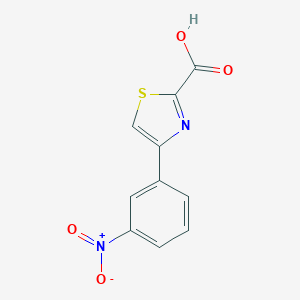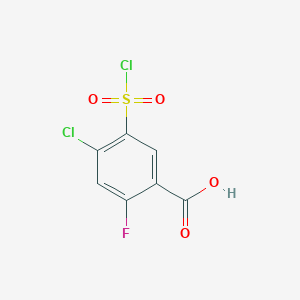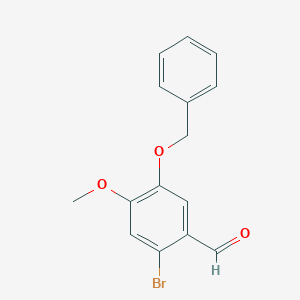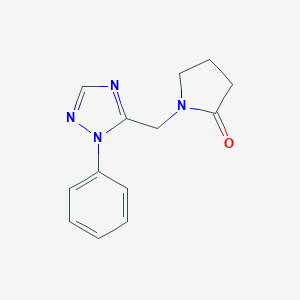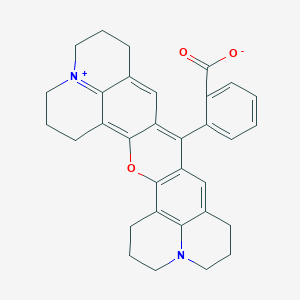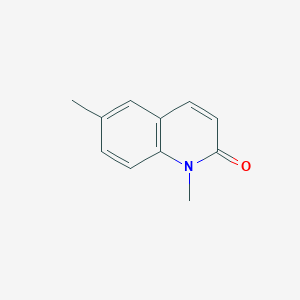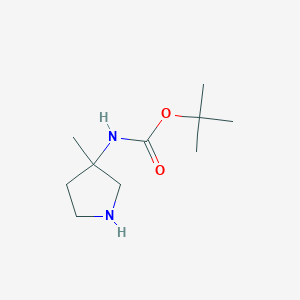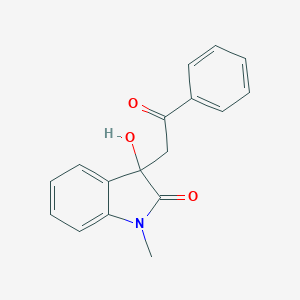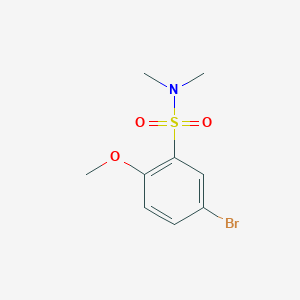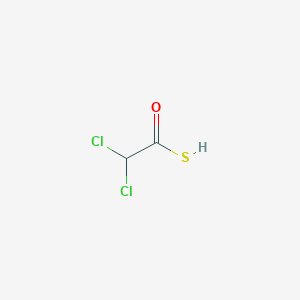
alpha-Dichlorothioacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Dichlorothioacetic acid (DCTA) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCTA is a member of the thioacetic acid family and is often used as a precursor in the synthesis of other organic compounds. In
Applications De Recherche Scientifique
Alpha-Dichlorothioacetic acid has a variety of potential applications in scientific research. It has been used as a precursor in the synthesis of other organic compounds, such as thioacetamide and thioacetone. alpha-Dichlorothioacetic acid has also been used in the synthesis of fluorescent dyes and in the preparation of sulfur-containing polymers.
Mécanisme D'action
The mechanism of action of alpha-Dichlorothioacetic acid is not fully understood. However, it is believed to act as a thiol-reactive agent, meaning that it can react with thiol-containing molecules such as proteins and enzymes. This reaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Effets Biochimiques Et Physiologiques
Alpha-Dichlorothioacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. alpha-Dichlorothioacetic acid has also been shown to induce oxidative stress and DNA damage in cells. Additionally, alpha-Dichlorothioacetic acid has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Dichlorothioacetic acid in lab experiments is its high reactivity with thiol-containing molecules. This reactivity makes it a useful tool for studying the structure and function of these molecules. However, alpha-Dichlorothioacetic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, alpha-Dichlorothioacetic acid can be difficult to handle due to its high volatility and corrosive nature.
Orientations Futures
There are several future directions for research on alpha-Dichlorothioacetic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems. Finally, there is a need for the development of safer and more effective methods for synthesizing and handling alpha-Dichlorothioacetic acid in the lab.
In conclusion, alpha-Dichlorothioacetic acid is a synthetic compound that has various potential applications in scientific research. Its high reactivity with thiol-containing molecules makes it a useful tool for studying the structure and function of these molecules. However, its toxicity and corrosive nature can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems, as well as to develop safer and more effective methods for synthesizing and handling it in the lab.
Méthodes De Synthèse
Alpha-Dichlorothioacetic acid can be synthesized through various methods, including the reaction of thioacetic acid with chlorine gas or the reaction of acetyl chloride with sodium sulfide. One of the most common methods of synthesizing alpha-Dichlorothioacetic acid is through the reaction of thioacetic acid with sulfuryl chloride. This method involves the addition of sulfuryl chloride to thioacetic acid in the presence of a catalyst such as iron (III) chloride. The resulting product is then purified through distillation or recrystallization.
Propriétés
Numéro CAS |
13639-16-2 |
|---|---|
Nom du produit |
alpha-Dichlorothioacetic acid |
Formule moléculaire |
C2H2Cl2OS |
Poids moléculaire |
145.01 g/mol |
Nom IUPAC |
2,2-dichloroethanethioic S-acid |
InChI |
InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6) |
Clé InChI |
FTHIZBAYNLJMRT-UHFFFAOYSA-N |
SMILES |
C(C(=O)S)(Cl)Cl |
SMILES canonique |
C(C(=O)S)(Cl)Cl |
Autres numéros CAS |
13639-16-2 |
Synonymes |
2,2-dichloroethanethioic S-acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



